molecular formula C10H9ClO2 B1309778 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride CAS No. 55746-01-5

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Cat. No.: B1309778
CAS No.: 55746-01-5
M. Wt: 196.63 g/mol
InChI Key: NFVVRRDUUSUDKQ-UHFFFAOYSA-N
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Description

The 2,3-dihydrobenzofuran core incorporates a methyl group at position 2 and a reactive carbonyl chloride (-COCl) moiety at position 4. Acyl chlorides of this type are critical intermediates in organic synthesis, enabling the formation of amides, esters, and ketones via nucleophilic substitution.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVVRRDUUSUDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride typically involves the reaction of 2-Methyl-2,3-dihydro-benzofuran with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by distillation or recrystallization to obtain pure this compound .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride has been explored for its pharmacological properties , particularly in the treatment of conditions associated with electrolyte imbalance and fluid retention. It has shown potential as a diuretic , saluretic , and uricosuric agent . Studies indicate that compounds in the benzofuran class can effectively manage hypertension by regulating uric acid levels in the body .

Antitumor Activity

Research highlights the compound's ability to induce apoptosis in cancer cells. It has been studied for its effects on human ovarian cancer cell lines, where it demonstrated significant growth inhibition. The mechanisms involve modulation of cell survival pathways, making it a candidate for further investigation in anticancer therapies.

Antimicrobial Properties

The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, suggesting potential use as an antimicrobial agent.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex benzofuran derivatives. These derivatives may possess unique physical and chemical properties suitable for various industrial applications.

Case Study 1: Antitumor Activity

A study conducted on human ovarian cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate apoptotic pathways leading to increased cancer cell death.

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of this compound, it was shown to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the compound disrupted bacterial cell wall integrity and inhibited vital metabolic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride (CAS 306936-09-4)
  • Structure : Combines the dihydrobenzofuran core with a thiazole ring substituted by a methyl group and a carbonyl chloride.
  • Molecular Weight : 295.76 g/mol.
  • This compound is likely used in pharmaceutical intermediates, leveraging the thiazole’s prevalence in drug design (e.g., antibacterial or antiviral agents) .
  • Safety : Classified as hazardous under GHS standards, requiring precautions for skin/eye contact and inhalation.
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride (CAS 369638-66-4)
  • Structure : Replaces the carbonyl chloride with a sulfonyl chloride (-SO₂Cl) group.
  • Molecular Weight : 232.69 g/mol.
  • Reactivity : Sulfonyl chlorides are electrophilic but less reactive than acyl chlorides. They are widely used in sulfonamide synthesis, materials science, and polymer chemistry.
  • Applications : High-purity grades (up to 99.999%) are available for specialized industrial uses, such as semiconductor or pharmaceutical manufacturing .
2-Methyl-2,3-di-ketophenmorpholine ()
  • Structure : A morpholine derivative with ketone groups, synthesized via oxalyl chloride treatment.
  • Reactivity : The ketone and morpholine functionalities enable diverse reactivity, including cyclization and chelation.
  • Applications : Historical relevance in early heterocyclic chemistry research, though modern applications are less documented.

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Functional Group Key Applications
2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride ~184.45* Carbonyl chloride Acylation reactions, drug synthesis
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-thiazole-5-carbonyl chloride 306936-09-4 295.76 Thiazolecarbonyl chloride Pharmaceutical intermediates
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride 369638-66-4 232.69 Sulfonyl chloride Sulfonamide synthesis, high-purity materials

*Calculated based on formula C₁₀H₉ClO₂.

Reactivity and Stability

  • Carbonyl Chloride vs. Sulfonyl Chloride :
    • Acyl Chlorides : Highly reactive toward nucleophiles (e.g., amines, alcohols), forming amides/esters. Prone to hydrolysis, requiring anhydrous conditions.
    • Sulfonyl Chlorides : Less hydrolytically sensitive but still reactive; used to introduce sulfonate groups.
  • Thiazole Influence : The thiazole ring in CAS 306936-09-4 enhances thermal stability and bioactivity, making it suitable for medicinal chemistry.

Biological Activity

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS No. 55746-01-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its benzofuran structure, which is known for various biological activities. The compound can undergo several chemical reactions, including nucleophilic substitutions and oxidation reactions, making it a versatile intermediate in synthetic chemistry .

The primary biological activity of this compound involves its interaction with specific molecular targets:

  • Target Receptors : It has been noted for its potential interaction with the 5-HT3 receptor , acting as a selective and reversible antagonist.
  • Biochemical Pathways : The compound influences serotonergic pathways, which are crucial in regulating mood and gastrointestinal function. Its action may lead to the prevention of nausea and vomiting through modulation of these pathways.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, related compounds have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Casearupestrin AMDA/MB-435 (human melanoma)0.36
Benzofuran DerivativeA2780 (human ovarian cancer)10

These findings suggest that the structural features of benzofuran derivatives contribute to their cytotoxic effects against cancer cells.

Antimicrobial Activity

Benzofuran derivatives have also demonstrated antimicrobial properties. For example, certain substituted benzofurans showed effective inhibition against various bacterial strains, indicating their potential as antimicrobial agents:

CompoundMicroorganismInhibition Zone (mm)Reference
Compound 40bS. aureus23
Compound 41aK. pneumoniae24

In Vivo Studies

In vivo evaluations using animal models have provided insights into the therapeutic potential of benzofuran derivatives. For example, studies involving Sprague Dawley rats demonstrated that specific doses of related compounds could alleviate symptoms of neuropathic pain induced by paclitaxel, highlighting their analgesic properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the benzofuran structure can significantly impact biological activity. For instance, the presence of chloro substituents has been correlated with enhanced antibacterial activity .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is slightly soluble in solvents such as DMSO and methanol, which influences its bioavailability and therapeutic applications .

Q & A

Q. Q1: What are common synthetic routes for preparing 2-methyl-2,3-dihydro-benzofuran-5-carbonyl chloride?

The compound is typically synthesized via cyclization or acylation of dihydrobenzofuran precursors. For example, fluorinated solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can facilitate oxidative coupling reactions, as demonstrated in the synthesis of analogous dihydrobenzofuran derivatives using styrene and phenols . The carbonyl chloride group is often introduced via reaction with phosgene or thionyl chloride under anhydrous conditions.

Advanced Synthesis

Q. Q2: How can regioselectivity be controlled during the acylation of dihydrobenzofuran derivatives?

Regioselectivity is influenced by steric and electronic factors. Electron-donating substituents on the aromatic ring direct acylation to the para position. For example, methyl groups at the 2-position (as in this compound) enhance steric hindrance, favoring reaction at the 5-position. Reaction monitoring via thin-layer chromatography (TLC) and quenching intermediates under controlled temperatures (e.g., −20°C) can mitigate side reactions .

Basic Characterization

Q. Q3: Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To identify diastereotopic protons in the dihydrofuran ring and confirm substitution patterns.
  • IR Spectroscopy : To detect the carbonyl chloride stretch (~1800 cm⁻¹) and aromatic C-H stretches.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .

Advanced Characterization

Q. Q4: How can overlapping NMR signals from diastereotopic protons be resolved?

Use deuterated solvents (e.g., CDCl₃) to minimize solvent interference. 2D NMR techniques like COSY and NOESY help differentiate overlapping signals. Variable-temperature NMR can also resolve dynamic effects in rigid dihydrofuran systems .

Basic Crystallography

Q. Q5: What crystallization conditions are effective for this compound?

Crystallization often employs vapor diffusion with precipitants like 2-methyl-2,4-pentanediol (MPD). A typical protocol uses sodium cacodylate buffer (pH 6.5), magnesium chloride, and cobalt(III) hexamine to stabilize crystal lattices .

Advanced Crystallography

Q. Q6: How can structural refinement address disorder in the carbonyl chloride moiety?

SHELXL refinement (via the SHELX suite) is recommended. Constraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters improve model accuracy. Twinning or pseudo-symmetry, common in flexible substituents, requires careful analysis of the Patterson map .

Reactivity and Applications

Q. Q7: How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitutions?

The dihydrofuran ring’s electron-rich environment enhances electrophilicity at the carbonyl chloride, making it more reactive toward amines or alcohols than aliphatic acyl chlorides. However, steric hindrance from the 2-methyl group may slow bulkier nucleophiles .

Mechanistic Studies

Q. Q8: What computational methods are suitable for studying reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Molecular dynamics simulations are useful for studying solvent effects in acylation reactions .

Data Contradictions

Q. Q9: How should conflicting melting point data from different studies be resolved?

Verify purity via HPLC or DSC (Differential Scanning Calorimetry). Contaminants like unreacted starting materials or solvents (e.g., residual MPD) can depress melting points. Recrystallization in anhydrous toluene improves purity .

Biological Relevance

Q. Q10: What strategies optimize this compound’s stability in biological assays?

Store under inert gas (argon) at −20°C to prevent hydrolysis. For aqueous assays, use aprotic co-solvents (e.g., DMSO) and buffered solutions (pH 6–7) to minimize decomposition. LC-MS monitoring ensures stability during experiments .

Notes

  • Crystallization Optimization : MPD concentration (20–40% v/v) and divalent cations (Co³⁺, Mg²⁺) are critical for lattice formation .
  • Safety : Handle in a fume hood due to acyl chloride’s lachrymatory properties.

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